molecular formula C14H15BrN2O2 B2877284 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione CAS No. 376625-66-0

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

Cat. No. B2877284
CAS RN: 376625-66-0
M. Wt: 323.19
InChI Key: ZRNVIHGRMZKKIT-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione (6-Br-3-CQD) is a synthetic compound that has been studied for its potential applications in scientific research. 6-Br-3-CQD has been researched for its potential to be used in the synthesis of various compounds and for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione, and its derivatives are primarily explored for their synthesis methodologies and structural properties. For instance, derivatives similar to 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione have been synthesized through Biginelli-type cyclocondensation, which involves the reaction of cyclohexane-1,3-dione with urea and bromobenzaldehyde, leading to compounds with potential application in analytical sciences (Candan et al., 2001). Another study focused on the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione, indicating the versatility of halogenated quinazoline diones in organic synthesis (Kuryazov et al., 2010).

Catalysis and Reaction Efficiency

The use of catalytic systems to synthesize hydroquinazoline-2,5-diones showcases the application of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione derivatives in enhancing reaction efficiencies. Bronsted acidic ionic liquids, in conjunction with chlorotrimethylsilane, have been employed as efficient and reusable catalysts for the synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, resulting in high yields of the products (Kefayati et al., 2012).

Heterocyclic Chemistry and Drug Intermediates

The broader field of heterocyclic chemistry, including the synthesis of 6-bromoquinoline derivatives, points to the relevance of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione in the development of biologically active compounds. Such derivatives serve as key intermediates in the synthesis of various pharmaceuticals, demonstrating the compound's importance in medicinal chemistry (Wang et al., 2015).

Innovative Synthetic Methods

Innovative synthetic methods utilizing 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione derivatives have been developed for the efficient synthesis of heterocycles. For example, a palladium-catalyzed three-component reaction involving carbon dioxide and isocyanides has been employed to synthesize N3-substituted quinazoline-2,4(1H,3H)-diones, showcasing the compound's utility in green chemistry and sustainable synthesis approaches (Mampuys et al., 2017).

properties

IUPAC Name

6-bromo-3-cyclohexyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNVIHGRMZKKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

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